Thiopyronine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

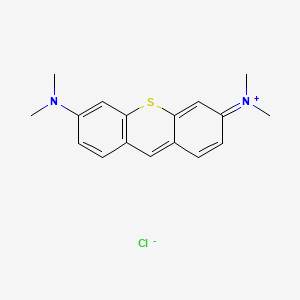

Thiopyronine, also known as this compound, is a useful research compound. Its molecular formula is C17H19ClN2S and its molecular weight is 318.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photodynamic Therapy

Photodynamic Therapy Mechanism

Thiopyronine is utilized in photodynamic therapy (PDT) primarily for its ability to generate reactive oxygen species upon light activation. This property allows it to selectively target and destroy cancerous cells while minimizing damage to surrounding healthy tissue. The mechanism involves the excitation of this compound to a triplet state, which subsequently reacts with molecular oxygen to produce singlet oxygen, a potent cytotoxic agent .

Case Studies

- Cancer Treatment : Studies have demonstrated the efficacy of this compound in treating various cancers, including skin and cervical cancers. In vitro experiments showed significant reductions in tumor cell viability when exposed to light in the presence of this compound .

- Skin Conditions : this compound has also been explored for treating precancerous skin lesions. Clinical trials indicated that PDT using this compound resulted in a higher clearance rate of lesions compared to traditional treatments .

Organic Synthesis

Desulfitative Sonogashira Cross-Coupling

Recent research has highlighted the use of this compound in organic synthesis through desulfitative Sonogashira cross-coupling reactions. This method allows for the efficient synthesis of arylacetylene-containing compounds, which are valuable in materials science and medicinal chemistry. The reaction exhibits a broad substrate scope and good yields, making this compound a versatile reagent in synthetic chemistry .

| Reaction Type | Substrate Scope | Yield (%) |

|---|---|---|

| Desulfitative Sonogashira | Broad | Good |

Biochemical Probes

Singlet Oxygen Probe

this compound has been identified as a promising singlet oxygen probe due to its ability to generate and detect singlet oxygen species. This application is crucial for studying oxidative stress and related cellular processes. The detection of singlet oxygen can provide insights into various biochemical pathways and disease mechanisms .

Photochemical Studies

Transient Intermediates Investigation

Research involving flash photolysis of this compound has revealed the formation of transient intermediates, including triplet states and half-oxidized forms. These intermediates play a significant role in understanding the photochemical behavior of this compound and its efficiency as a photosensitizer. The high quantum yield associated with its triplet state production enhances its applicability in photodynamic applications .

Propriétés

Numéro CAS |

2412-14-8 |

|---|---|

Formule moléculaire |

C17H19ClN2S |

Poids moléculaire |

318.9 g/mol |

Nom IUPAC |

[6-(dimethylamino)thioxanthen-3-ylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C17H19N2S.ClH/c1-18(2)14-7-5-12-9-13-6-8-15(19(3)4)11-17(13)20-16(12)10-14;/h5-11H,1-4H3;1H/q+1;/p-1 |

Clé InChI |

QYZIDAZFCCVJNS-UHFFFAOYSA-M |

SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] |

SMILES canonique |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] |

Synonymes |

thiopyronine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.